molecular formula C12H14N2O2 B8410911 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester CAS No. 479552-73-3

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester

Cat. No. B8410911
CAS RN: 479552-73-3
M. Wt: 218.25 g/mol
InChI Key: RHNNCVKYUVUVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

479552-73-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-5-7-14-10-8(9)4-6-13-10/h4-7H,1-3H3,(H,13,14)

InChI Key

RHNNCVKYUVUVBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CNC2=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 1H-pyrrolo[2,3-b]pyridine-4 carboxylic acid (0.2 g, reference Example 69) in dry dimethylformamide (5 mL), under nitrogen, was treated with 1,1′-carbonyldiimidazole (0.2 g). After stirring at room temperature for 1 hour the resulting tan coloured solution was treated with tert-butanol (260 μL) and DBU (203 μL). This mixture was stirred at 40° C. overnight then evaporated. The residue was partitioned between water (30 mL) and ethyl acetate (30 mL) and the aqueous layer was then extracted twice with ethyl acetate (10 mL). The combined organics were washed twice with brine (10 mL), then dried over sodium sulfate and then evaporated to give the title compound (0.21 g) as a yellow solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
260 μL
Type
reactant
Reaction Step Three
Name
Quantity
203 μL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.